Biocatalytic Specific Activity Comparison
In a direct head-to-head comparison using immobilized Lactobacillus animalis 2'-N-deoxyribosyltransferase (LaNDT), the target compound's deprotected form, 6-chloro-2-fluoropurine-2'-deoxyriboside, demonstrated a specific activity of 5.4 U/g. This is quantifiably higher than the activities observed for its close halogenated analogs, 6-chloropurine-2'-deoxyriboside (4.9 U/g) and 6-bromopurine-2'-deoxyriboside (4.3 U/g) [1].
| Evidence Dimension | Specific activity in enzymatic biotransformation |
|---|---|
| Target Compound Data | 5.4 U/g |
| Comparator Or Baseline | 6-chloropurine-2'-deoxyriboside: 4.9 U/g; 6-bromopurine-2'-deoxyriboside: 4.3 U/g |
| Quantified Difference | 10.2% higher than 6-chloro analog; 25.6% higher than 6-bromo analog |
| Conditions | Immobilized LaNDT biocatalyst |
Why This Matters
This higher specific activity translates to more efficient biocatalytic production of the key 6-chloro-2-fluoropurine-2'-deoxyriboside intermediate, a critical step for downstream synthesis of antiviral and anticancer agents.
- [1] Britos, C. N., Lapponi, M. J., Cappa, V. A., Rivero, C. W., & Trelles, J. A. (2016). Biotransformation of halogenated nucleosides by immobilized Lactobacillus animalis 2′-N-deoxyribosyltransferase. Journal of Fluorine Chemistry, 186, 91–96. View Source
